molecular formula C8F10 B15092741 1,3,5,7-Octatetraene, 1,1,2,3,4,5,6,7,8,8-decafluoro-

1,3,5,7-Octatetraene, 1,1,2,3,4,5,6,7,8,8-decafluoro-

Cat. No.: B15092741
M. Wt: 286.07 g/mol
InChI Key: LPAZCGTYJJIPQN-ZPUQHVIOSA-N
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Description

CAS No.: 223912-90-1 Molecular Formula: C₈F₁₀ Molecular Weight: 286.0696 g/mol Structure: The compound features an octatetraene backbone (eight carbons with four conjugated double bonds) substituted with ten fluorine atoms. Its SMILES string, C(=C(C(=C(F)F)F)F)(C(=C(C(=C(F)F)F)F)F)F, highlights alternating double bonds and terminal/peripheral fluorine substitution .

Key Properties:

  • Exact Mass: 285.984 g/mol
  • Hydrogen Bond Acceptors: 10 (all fluorines)
  • XlogP (Hydrophobicity): 2.6, indicating moderate lipophilicity

This high fluorination confers strong electron-withdrawing effects, likely influencing reactivity, thermal stability, and electronic properties compared to non-fluorinated analogs.

Properties

Molecular Formula

C8F10

Molecular Weight

286.07 g/mol

IUPAC Name

(3E,5E)-1,1,2,3,4,5,6,7,8,8-decafluoroocta-1,3,5,7-tetraene

InChI

InChI=1S/C8F10/c9-1(3(11)5(13)7(15)16)2(10)4(12)6(14)8(17)18/b3-1+,4-2+

InChI Key

LPAZCGTYJJIPQN-ZPUQHVIOSA-N

Isomeric SMILES

C(=C(/F)\C(=C(F)F)F)(\F)/C(=C(\F)/C(=C(F)F)F)/F

Canonical SMILES

C(=C(C(=C(F)F)F)F)(C(=C(C(=C(F)F)F)F)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene typically involves the fluorination of octatetraene precursors. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Addition Reactions

The compound undergoes electrophilic additions at its conjugated double bonds. Fluorine's electron-withdrawing effect enhances reactivity toward electrophiles like halogens:

Reaction TypeConditionsProductsNotes
Bromination Br₂ in CCl₄ at 25°CDecafluoro-1,2-dibromooctatetraeneRegioselective addition at terminal double bonds due to fluorine steric effects
Hydrogenation H₂ with Pd/C catalyst at 50–80°CDecafluorooctanePartial hydrogenation may occur under milder conditions

Cyclization and Electrocyclic Reactions

Thermal or photochemical conditions induce pericyclic rearrangements :

Reaction TypeConditionsOutcomeMechanism
Electrocyclic Ring Closure 120–150°C in inert solventFluorinated cyclohexadiene derivativesConrotatory motion of π-electrons; stereospecific cis/trans isomerism
Ring Opening UV irradiation (λ = 300–350 nm)Linear fluorinated polyenesReversibility depends on substituent strain

Oligomerization and Polymerization

Fluoride ions (e.g., KF) catalyze oligomerization via carbanion intermediates:

ProcessCatalystProductsKey Findings
Dimerization KF in DMF at 80°CBis(decafluorooctatetraene)Stabilized by fluorine’s inductive effect; suppresses chain propagation
Trimerization CsF in THF at 100°CCyclic fluoropolymersLimited commercial applications due to stability issues

Substitution Reactions

Fluorine atoms participate in nucleophilic substitutions under harsh conditions:

ReactionReagentsOutcomeChallenges
Fluoride Displacement NaOH (aq), 150°CPartial defluorinationCompeting elimination reactions dominate

Photochemical Isomerization

UV exposure induces cis-trans isomerization at specific double bonds:

IsomerConditionsStability
All-trans Dark, 25°CThermodynamically favored
Cis-rich UV (λ = 365 nm)Reverts to trans in thermal conditions

Comparative Reactivity Insights

  • Electrophilic Reactivity : Enhanced compared to non-fluorinated octatetraene due to fluorine’s -I effect .

  • Thermal Stability : Decomposes above 200°C, releasing HF gas .

  • Catalyst Sensitivity : Noble metal catalysts (Pd, Pt) show reduced efficiency due to fluorine passivation .

Scientific Research Applications

1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential use in bioimaging and as a probe for studying biological systems due to its fluorine content, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceuticals due to its stability and reactivity.

    Industry: It is used in the production of specialty polymers and coatings that require high chemical resistance and stability.

Mechanism of Action

The mechanism of action of 1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it a strong electrophile. This allows it to participate in various chemical reactions, including electrophilic addition and substitution. The compound’s stability and reactivity are attributed to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monofluoro-Octatetraene: 1,3,5,7-Octatetraene, 1-fluoro-

CAS No.: 149228-07-9 Molecular Formula: C₈H₇F Molecular Weight: 122.14 g/mol

Property Decafluoro-Octatetraene Monofluoro-Octatetraene
Fluorine Atoms 10 1
Molecular Weight 286.0696 122.14
XlogP 2.6 Estimated < 2.6*
Reactivity High (electron-deficient) Moderate (less fluorination)

Analysis: The monofluoro derivative lacks extensive fluorine substitution, reducing electron-withdrawing effects and molecular weight. Its lower hydrophobicity (inferred from reduced fluorination) may enhance solubility in polar solvents compared to the decafluoro compound. However, the absence of steric shielding from fluorine atoms could increase susceptibility to oxidation or electrophilic attacks .

Octafluoro-Hexatriene: 1,3,5-Hexatriene, 1,1,2,3,4,5,6,6-octafluoro-

CAS No.: Not provided Molecular Formula: C₆F₈ Molecular Weight: 224.05 g/mol

Property Decafluoro-Octatetraene Octafluoro-Hexatriene
Chain Length 8 carbons 6 carbons
Double Bonds 4 3
Fluorine Atoms 10 8
HOMO-LUMO Gap** Not calculated ~5.2 eV

Quantum calculations for the hexatriene reveal a HOMO-LUMO gap of ~5.2 eV, suggesting lower reactivity compared to longer conjugated systems. The decafluoro-octatetraene’s extended conjugation may enhance charge delocalization, making it more suitable for applications in organic electronics .

Octafluoronaphthalene

CAS No.: 313-72-4 Molecular Formula: C₁₀F₈ Molecular Weight: 272.09 g/mol

Property Decafluoro-Octatetraene Octafluoronaphthalene
Backbone Structure Linear polyene Aromatic naphthalene
Melting Point Not reported 87–88°C
Boiling Point Not reported 237.5°C

Analysis:
The aromatic octafluoronaphthalene exhibits higher thermal stability (solid at room temperature) due to its rigid aromatic framework. In contrast, the decafluoro-octatetraene’s linear, conjugated structure may favor liquid or low-melting-point states. The absence of aromaticity in the latter increases susceptibility to ring-opening reactions or polymerization .

Research Implications and Limitations

  • Electronic Applications: The decafluoro-octatetraene’s extended conjugation and electron deficiency make it a candidate for n-type semiconductors, though its stability under ambient conditions requires further study.
  • Synthetic Challenges: Steric hindrance from fluorine atoms complicates selective functionalization, as seen in its uncertain stereochemistry .
  • Data Gaps: Physical properties (e.g., melting/boiling points) for the decafluoro compound and hexatriene are unavailable, limiting direct comparisons.

References (Basic properties and stereochemistry) (Octafluoronaphthalene data) (Monofluoro-octatetraene identification) (Hexatriene quantum calculations)

Biological Activity

Chemical Structure and Properties

1,3,5,7-Octatetraene, 1,1,2,3,4,5,6,7,8,8-decafluoro- is a fluorinated derivative of octatetraene. The base structure consists of eight carbon atoms linked by alternating double bonds. The presence of decafluorination significantly alters its chemical properties compared to the non-fluorinated version. The molecular formula for this compound is C8F10C_8F_{10}, and it has a molecular weight of approximately 338.06 g/mol.

Chemical Structure

The structural representation can be summarized as follows:

C8F10 with alternating double bonds \text{C}_8\text{F}_{10}\quad \text{ with alternating double bonds }

Bonding Characteristics

This compound has a total of 17 sigma (σ\sigma ) bonds and 4 pi (π\pi ) bonds due to the presence of four double bonds in its structure .

Research indicates that the biological activity of fluorinated compounds like 1,3,5,7-octatetraene derivatives can be attributed to their unique electronic properties and steric effects. Fluorination often enhances lipophilicity and metabolic stability while altering interaction profiles with biological macromolecules.

Case Studies and Research Findings

  • Antioxidant Activity : A study on related compounds has shown that octatetraene derivatives exhibit significant antioxidant activity. This property is crucial for potential applications in preventing oxidative stress-related diseases .
  • Cell Membrane Interaction : The conjugated system in octatetraenes can influence membrane fluidity and permeability. Some studies suggest that these compounds may modulate the behavior of cell membranes due to their unique structural characteristics .
  • Photochemical Properties : Due to their conjugated double bond systems, octatetraenes can absorb UV light effectively. This property is being explored for applications in photodynamic therapy (PDT) where light-activated compounds can induce cytotoxic effects in cancer cells.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
1,3,5,7-OctatetraeneModerate antioxidant
1,1,2,3,4,5,6,7,8-decafluoro-1,3,5,7-octatetraeneEnhanced oxidative stability
α-parinaric acidSignificant membrane interaction

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,3,5,7-octatetraene with high fluorination efficiency?

  • Methodological Answer : Synthesis of highly fluorinated octatetraene derivatives typically involves stepwise fluorination using agents like SF₄ or HF-pyridine under controlled conditions. For example, selective fluorination of precursor alkenes can be achieved via radical-initiated reactions or electrochemical fluorination. Reaction parameters (temperature, solvent polarity, and catalyst choice) must be optimized to avoid over-fluorination or side reactions. Characterization via GC-MS and <sup>19</sup>F NMR is critical to confirm purity and regioselectivity .

Q. How can the molecular geometry of 1,3,5,7-octatetraene derivatives be experimentally determined?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving bond lengths, angles, and torsional conformations. For fluorinated derivatives, synchrotron radiation improves resolution due to fluorine’s high electron density. Complementary techniques like Raman spectroscopy and <sup>13</sup>C NMR can validate planar vs. non-planar configurations by analyzing vibrational modes and chemical shift anisotropy .

Q. What spectroscopic techniques are most effective for characterizing electronic transitions in fluorinated octatetraenes?

  • Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in conjugated systems, while fluorescence spectroscopy probes excited-state dynamics. For fluorinated analogs, solvent effects (e.g., polarity) must be controlled to avoid quenching. Time-resolved IR spectroscopy can track transient intermediates during photochemical reactions .

Q. What safety protocols are critical when handling fluorinated octatetraenes?

  • Methodological Answer : Use inert-atmosphere gloveboxes to prevent exposure to moisture or oxygen, which may degrade fluorinated compounds. Personal protective equipment (PPE) including fluoropolymer-coated gloves and respirators is mandatory. Storage in sealed, grounded containers at ≤4°C minimizes decomposition risks. Emergency protocols for inhalation exposure require immediate fresh air and medical consultation .

Q. How does fluorine substitution influence the reactivity of octatetraene derivatives?

  • Methodological Answer : Fluorine’s electronegativity reduces electron density in the conjugated system, lowering nucleophilic reactivity. Kinetic studies (e.g., stopped-flow techniques) can quantify reaction rates with electrophiles. Computational DFT analysis (e.g., Fukui indices) predicts regioselectivity in Diels-Alder or cycloaddition reactions .

Advanced Research Questions

Q. How can Fractionated Localized Molecular Orbital (FLMO) methods optimize electronic structure calculations for large fluorinated systems?

  • Methodological Answer : FLMO partitions molecular orbitals into localized domains, reducing computational load for systems like 1,3,5,7-octatetraene. Combine FLMO with iOI-SCF (iterative orbital interaction self-consistent field) to model open-shell states or singlet-triplet gaps. Validate results against experimental UV-Vis and EPR data .

Q. What mechanisms explain discrepancies between experimental and computational electronic transition energies?

  • Methodological Answer : Vibronic coupling and solvent effects often cause mismatches. Use multi-reference CASSCF (Complete Active Space SCF) to account for excited-state geometry relaxations. Compare with resonance Raman spectra to quantify vibronic contributions. Adjust solvent models (e.g., COSMO) in TD-DFT to align with experimental Stokes shifts .

Q. How can researchers reconcile contradictory data on thermodynamic stability of fluorinated octatetraenes?

  • Methodological Answer : Perform sensitivity analysis using calorimetry (DSC/TGA) and high-pressure mass spectrometry. Cross-validate with computational Gibbs free energy calculations (e.g., G4 theory). Contradictions may arise from impurities or metastable polymorphs; use powder XRD to identify crystalline phases .

Q. What role do fluorine substituents play in modulating nonlinear optical (NLO) properties?

  • Methodological Answer : Fluorine enhances hyperpolarizability (β) by polarizing π-electron density. Use Z-scan techniques to measure NLO coefficients. Correlate with Hammett substituent constants (σₚ) to predict structure-property relationships. DFT-based polarizability tensor analysis provides molecular-level insights .

Q. How can factorial design optimize reaction conditions for fluorinated octatetraene synthesis?

  • Methodological Answer : Employ a 2³ factorial design to test variables: temperature (25–100°C), catalyst loading (1–5 mol%), and solvent polarity (hexane vs. DMF). Response surface methodology (RSM) identifies interactions between factors. Use ANOVA to prioritize significant parameters for yield and selectivity .

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